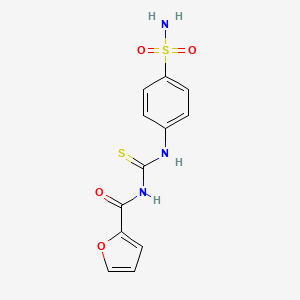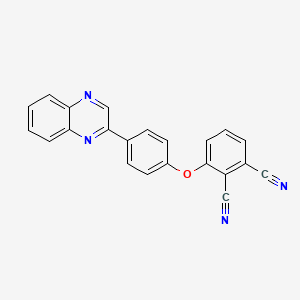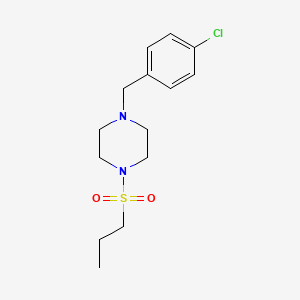![molecular formula C26H21N3O3 B10882689 2-{2-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882689.png)
2-{2-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an isoindole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the isoindole moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated analogs.
Scientific Research Applications
2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1,2-Bis(3,4-dimethylphenyl)ethane
Uniqueness
What sets 2-{2-[3-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart from these similar compounds is its unique combination of the quinazolinone and isoindole moieties. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H21N3O3/c1-16-11-12-18(15-17(16)2)29-23(27-22-10-6-5-9-21(22)26(29)32)13-14-28-24(30)19-7-3-4-8-20(19)25(28)31/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
NTKWKOOHSJNNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid](/img/structure/B10882607.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B10882616.png)
![2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10882625.png)
![8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882628.png)
![N-(2-Chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B10882630.png)
![(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882631.png)
![10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one](/img/structure/B10882643.png)
![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B10882646.png)
![7-(2-Oxo-2-phenylethyl)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B10882666.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10882684.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10882685.png)


